磷酸二氢锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

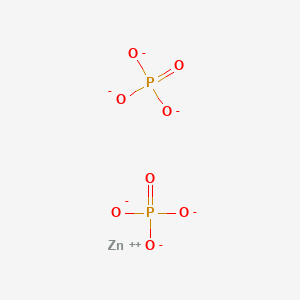

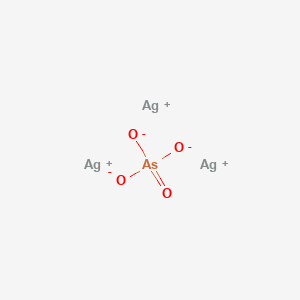

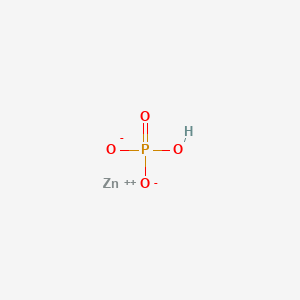

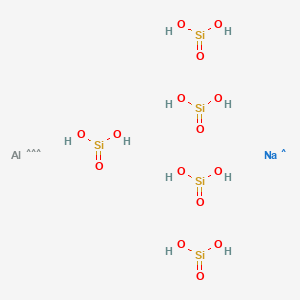

Zinc dihydrogen phosphate is an inorganic compound with the chemical formula Zn(H₂PO₄)₂. It is commonly found in its dihydrate form, Zn(H₂PO₄)₂·2H₂O. This compound is characterized by its white, crystalline appearance and is known for its solubility in water, where it undergoes decomposition. Zinc dihydrogen phosphate is primarily used in various industrial applications, including as a corrosion inhibitor and in the preparation of coatings.

科学研究应用

Zinc dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other zinc phosphate compounds and as a reagent in various chemical reactions.

Biology: Zinc dihydrogen phosphate is utilized in the preparation of biomaterials and as a component in certain biochemical assays.

作用机制

Target of Action

Zinc dihydrogen phosphate (Zn(H2PO4)2) is an inorganic compound that primarily targets metal surfaces, particularly those of aluminium alloys . It acts as an anti-corrosion agent, forming a protective layer on the metal surface .

Mode of Action

Zinc dihydrogen phosphate interacts with its target by forming a protective film of insoluble aluminium and zinc phosphates on the alloy surface . This inhibitory effect is particularly pronounced in chloride solutions . The compound also suppresses the cathodic reaction by forming a layer of poorly soluble hydroxide compounds in the places of intermetallic inclusions .

Biochemical Pathways

Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc transporters, such as SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake, play a significant role in zinc homeostasis .

Pharmacokinetics

It’s known that the compound is soluble in water and decomposes upon dissolution . It’s also soluble in hydrochloric acid and alkali .

Result of Action

The primary result of zinc dihydrogen phosphate’s action is the significant reduction of the corrosion rate of aluminium alloy in chloride solutions . This is achieved through the formation of a protective film on the alloy surface . The compound’s action effectively inhibits corrosion, making it a promising substitute for well-known anti-corrosion pigments in paint coatings .

Action Environment

The action of zinc dihydrogen phosphate is influenced by environmental factors such as the presence of chloride ions . Its anti-corrosion effect is particularly effective in chloride-containing environments . The compound remains stable under normal temperature conditions in air .

生化分析

Biochemical Properties

Zinc dihydrogen phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is found in the form of a mixed salt of several cations, including potassium, magnesium, calcium, manganese, iron, and zinc, in seeds .

Cellular Effects

The effects of Zinc dihydrogen phosphate on various types of cells and cellular processes are yet to be fully understood. It has been observed that Zinc phosphate can protect tomato plants against Pseudomonas syringae pv. tomato, indicating its potential influence on cell function .

准备方法

Synthetic Routes and Reaction Conditions: Zinc dihydrogen phosphate can be synthesized through the reaction of zinc oxide with phosphoric acid. The reaction typically occurs at temperatures ranging from 100°C to 120°C. The process involves the following steps:

- Zinc oxide is added to phosphoric acid under stirring.

- The mixture is heated to 100°C to 120°C to facilitate the reaction.

- The resulting solution is then concentrated at 130°C.

- Upon cooling, zinc dihydrogen phosphate crystallizes out and is separated by centrifugation .

Industrial Production Methods: In industrial settings, the production of zinc dihydrogen phosphate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The concentrated solution is often subjected to additional purification steps to remove any impurities before crystallization.

化学反应分析

Types of Reactions: Zinc dihydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, zinc dihydrogen phosphate decomposes to form zinc hydroxide and phosphoric acid.

Complexation: It can form complexes with other metal ions, which can be utilized in various applications.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.

Complexation: Reagents such as sodium metasilicate can be used to form composite films with zinc dihydrogen phosphate.

Major Products:

Hydrolysis: Zinc hydroxide and phosphoric acid.

Complexation: Composite materials with enhanced properties, such as improved corrosion resistance.

相似化合物的比较

Zinc Phosphate (Zn₃(PO₄)₂): Unlike zinc dihydrogen phosphate, zinc phosphate is less soluble in water and is primarily used as a pigment and corrosion inhibitor.

Manganese Dihydrogen Phosphate (Mn(H₂PO₄)₂): This compound is similar in structure but contains manganese instead of zinc. It is also used as a corrosion inhibitor but has different properties and applications.

Zirconium Orthophosphate (Zr(HPO₄)₂·H₂O): This compound is used as an anticorrosive pigment and has unique properties due to the presence of zirconium.

Uniqueness of Zinc Dihydrogen Phosphate: Zinc dihydrogen phosphate is unique due to its high solubility in water and its ability to form protective films on metal surfaces. Its effectiveness as a corrosion inhibitor and its versatility in various applications make it a valuable compound in both research and industry .

属性

CAS 编号 |

13598-37-3 |

|---|---|

分子式 |

H3O4PZn |

分子量 |

163.4 g/mol |

IUPAC 名称 |

phosphoric acid;zinc |

InChI |

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI 键 |

OXHXATNDTXVKAU-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Zn+2] |

规范 SMILES |

OP(=O)(O)O.[Zn] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zinc dihydrogen phosphate contribute to corrosion inhibition in snow-melting agents?

A1: Zinc dihydrogen phosphate acts as a corrosion inhibitor, effectively reducing the corrosive effects of chloride-based snow-melting agents on metals like steel. [, , ] This protective effect stems from its ability to form a passive layer on the metal surface, hindering further corrosion. []

Q2: What role does zinc dihydrogen phosphate play in enhancing the performance of insulating coatings for electrical steel?

A2: When incorporated into coatings for grain-oriented magnetic steel sheets, zinc dihydrogen phosphate, often in conjunction with aluminum dihydrogen phosphate, contributes to improved adhesion and flexibility of the insulating film. This is crucial for maintaining the coating's integrity during the manufacturing process and ensuring the electrical performance of the steel. []

Q3: Can zinc dihydrogen phosphate be used in high-temperature applications?

A3: Yes, zinc dihydrogen phosphate is a component in the formulation of high-temperature resistant coatings. Its inclusion, along with materials like silicasol, boric acid, and conductive mica powder, provides the coating with the ability to withstand elevated temperatures. This makes it suitable for applications like protecting metal surfaces in high-temperature environments. []

Q4: How is zinc dihydrogen phosphate utilized in metal surface treatment?

A4: Zinc dihydrogen phosphate is a key ingredient in various surface treatment formulations for iron and steel. These treatments serve multiple purposes, including: * Rust Removal and Prevention: The compound, often combined with other agents like phosphoric acid, effectively removes rust and forms a protective layer to prevent further corrosion. [, , ] * Phosphating: Zinc dihydrogen phosphate plays a crucial role in phosphating processes, forming a phosphate layer on the metal surface. This layer enhances corrosion resistance and improves paint adhesion. [, , ]

Q5: Are there any environmental concerns associated with the use of zinc dihydrogen phosphate in industrial processes?

A5: While zinc dihydrogen phosphate is generally considered less toxic compared to some heavy metals used in traditional phosphating processes, there's growing interest in minimizing its environmental impact. * Low-Temperature Phosphating: Research focuses on developing low-temperature phosphating processes using zinc dihydrogen phosphate. This approach reduces energy consumption and minimizes the potential for harmful byproduct formation. [, ] * Micronization: Studies explore the use of micronized zinc dihydrogen phosphate in phosphating. This technique aims to enhance the compound's effectiveness, potentially reducing the amount needed and minimizing waste. []

Q6: Beyond metal treatment, what other applications utilize zinc dihydrogen phosphate?

A6: Zinc dihydrogen phosphate finds applications in diverse fields, including: * Sugar Clarification: It acts as a coagulant in the sugar refining process, aiding in the removal of impurities from sugarcane juice. Research aims to optimize its use for low-sulfur, low-phosphorus sugar production, reducing environmental impact. [, ] * Transformer Oil Additives: Zinc dihydrogen phosphate enhances the anticorrosion properties of transformer oil, protecting the transformer's internal components and extending its lifespan. []

Q7: What are the ongoing research efforts related to zinc dihydrogen phosphate?

A7: Current research focuses on several aspects: * Understanding Formation Mechanisms: Investigating the mechanisms of phosphate layer formation on metal surfaces using zinc dihydrogen phosphate, particularly at the microscopic level. [, ] * Developing Environmentally Friendly Processes: Optimizing phosphating and other industrial processes to reduce or eliminate the use of heavy metals, utilizing zinc dihydrogen phosphate as a key component. [, , ] * Exploring New Applications: Researching the potential of zinc dihydrogen phosphate in emerging fields like nanotechnology and materials science, leveraging its unique properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)